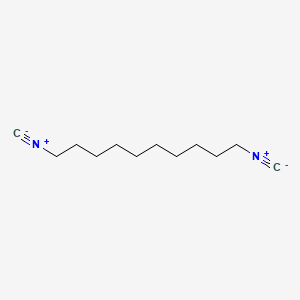![molecular formula C16H14FNO2S B7890075 [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a tosyl group, and an isocyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide typically involves the reaction of 3-fluorobenzyl chloride with tosylmethyl isocyanide (TOSMIC) under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the isocyanide group. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electrophiles, leading to the formation of heterocyclic compounds.
Reductive Reactions: The isocyanide group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF) are commonly used.
Cycloaddition: Electrophiles such as aldehydes or ketones in the presence of a base like triethylamine (TEA) are typical.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions include various heterocyclic compounds, primary amines, and substituted benzyl derivatives.
Scientific Research Applications
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in medicinal chemistry or forming covalent bonds with biomolecules in chemical biology.
Comparison with Similar Compounds
Similar Compounds
Toluenesulphonylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity but without the fluorobenzyl group.
Phenyl isocyanide: Another isocyanide with a phenyl group instead of a fluorobenzyl group.
Methyl isocyanide: A simpler isocyanide with a methyl group.
Uniqueness
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide is unique due to the presence of the fluorobenzyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
1-fluoro-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)11-13-4-3-5-14(17)10-13/h3-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOYOUCIVWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=CC=C2)F)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)


![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)


